N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenethyl group and a pyridin-2-yloxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide typically involves a multi-step process:
Formation of 4-chlorophenethylamine: This can be achieved by the reduction of 4-chlorophenylacetonitrile using a reducing agent such as lithium aluminum hydride.
Synthesis of 3-(pyridin-2-yloxy)benzoic acid: This intermediate can be prepared by the reaction of 3-hydroxybenzoic acid with 2-chloropyridine in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves the coupling of 4-chlorophenethylamine with 3-(pyridin-2-yloxy)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenethyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound may be used in biological studies to understand its effects on cellular processes and pathways.
Material Science: It can be explored for its properties in the development of new materials with specific functionalities.
Industry: The compound may find applications in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenethyl)-3-(pyridin-3-yloxy)benzamide: Similar structure but with the pyridine ring attached at a different position.
N-(4-chlorophenethyl)-3-(pyridin-4-yloxy)benzamide: Another positional isomer with the pyridine ring attached at the 4-position.
N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzoic acid: A related compound with a carboxylic acid group instead of an amide.
Uniqueness
N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 4-chlorophenethyl and pyridin-2-yloxy groups provides a distinct set of properties that can be exploited in various applications.
Biological Activity
N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide is an organic compound that belongs to the class of benzanilides, which are characterized by an anilide group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer therapy and angiogenesis regulation.
Chemical Structure and Properties
The molecular formula for this compound is C17H17ClN2O. The compound features a chlorophenethyl group attached to a benzamide structure, with a pyridine moiety providing additional pharmacological properties.
This compound has been studied for its interaction with various biological targets, particularly in the context of vascular endothelial growth factor (VEGF) signaling pathways. The compound acts as an inhibitor of tyrosine-protein kinases, specifically targeting the KDR receptor (VEGFR-2), which plays a crucial role in angiogenesis, endothelial cell proliferation, and survival .
Key Functions:
- Inhibition of Angiogenesis : By blocking VEGF signaling, it may reduce tumor growth by limiting blood supply.
- Cell Proliferation : It can modulate cell survival and migration, impacting cancer cell invasion .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the structure of benzanilides can significantly affect their biological activity. The presence of halogen substituents, such as chlorine, enhances the compound's potency against certain cancer cell lines. For instance, compounds with a 4-chlorophenyl group have shown improved selectivity and efficacy compared to their non-halogenated counterparts .
Case Studies
-
Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits selective toxicity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The observed IC50 values indicate significant inhibitory effects at low concentrations .
Cell Line IC50 Value (μM) A549 5.29 ± 0.58 HeLa 3.72 ± 0.91 MCF-7 9.23 ± 0.56 - Angiogenesis Inhibition : A study focused on the compound's ability to inhibit endothelial cell proliferation demonstrated its potential as an anti-angiogenic agent. The results indicated a decrease in tube formation assays when treated with the compound, suggesting its effectiveness in blocking angiogenesis .
Toxicity and Safety
Preliminary toxicity assessments indicate that this compound exhibits moderate toxicity profiles typical of many small molecule inhibitors. Safety evaluations highlight potential skin irritation and acute toxicity upon ingestion .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound, including:
- In Vivo Studies : To assess its efficacy and safety in animal models.
- Combination Therapies : Investigating synergistic effects with other chemotherapeutic agents.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-9-7-15(8-10-17)11-13-23-20(24)16-4-3-5-18(14-16)25-19-6-1-2-12-22-19/h1-10,12,14H,11,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXCIXXYISNDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.